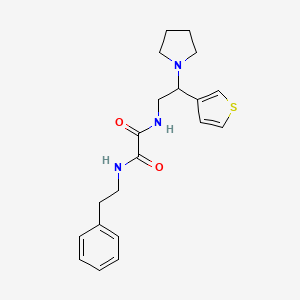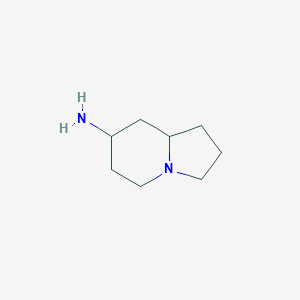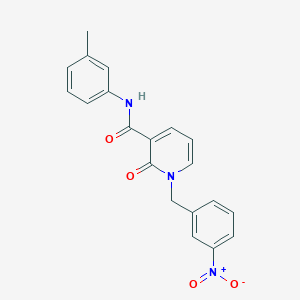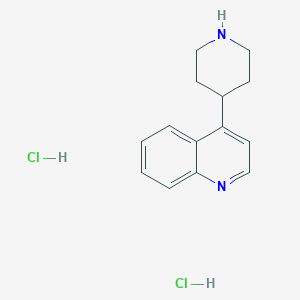![molecular formula C20H25NO3 B2988339 tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate CAS No. 2140326-53-8](/img/structure/B2988339.png)
tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate: is a chemical compound with the molecular formula C20H25NO3 and a molecular weight of 327.42 g/mol . It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a phenylethyl group attached to a carbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate is a complex organic compound that interacts with various targets in the body. It’s known that the compound is a protected hydroxylamine , which suggests that it may interact with enzymes or receptors that process or bind to hydroxylamines.
Mode of Action
The compound’s mode of action involves its interaction with its targets and the resulting changes. It undergoes a C-N cross-coupling reaction with fluorescein ditriflate . Additionally, it participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .
Biochemical Pathways
The compound affects several biochemical pathways. It’s involved in the synthesis of seven-membered cyclic hydroxamic acids . This suggests that it may play a role in the regulation of enzymes that interact with hydroxamic acids.
Result of Action
Given its involvement in the synthesis of cyclic hydroxamic acids , it may influence cellular processes that are regulated by these acids.
Biochemical Analysis
Biochemical Properties
It is known to participate in C-N cross coupling reactions . It can also undergo intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .
Cellular Effects
Preliminary studies suggest that it may selectively enhance slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) .
Molecular Mechanism
The molecular mechanism of “tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate” involves its interaction with various biomolecules. For instance, it has been reported to participate in C-N cross coupling reactions with fluorescein ditriflate .
Temporal Effects in Laboratory Settings
It is known that the deprotection of N-Boc directly linked to aromatic moieties were reasonably fast, occurring within 3 hours and with high yields, >70% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-[2-(benzyloxy)phenyl]ethylamine . The reaction is carried out in the presence of a suitable solvent, such as toluene, and a base, such as potassium carbonate (K2CO3). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and suitable solvents like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of cyclic hydroxamic acids and other nitrogen-containing compounds .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in various biochemical assays. It is also used in the development of new pharmaceuticals .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and as a reference compound in pharmacological studies .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(benzyloxy)carbamate: Similar structure but lacks the phenylethyl group.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group but has a different substituent on the nitrogen atom.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar to N-Boc-ethanolamine but with a hydroxyethyl group.
Uniqueness
tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate is unique due to the presence of both the benzyloxy and phenylethyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl N-[1-(2-phenylmethoxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-15(21-19(22)24-20(2,3)4)17-12-8-9-13-18(17)23-14-16-10-6-5-7-11-16/h5-13,15H,14H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKUBWYGMWVVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
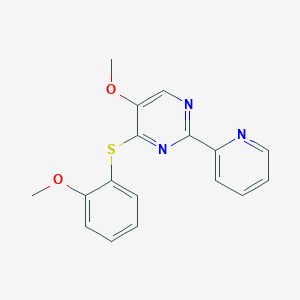
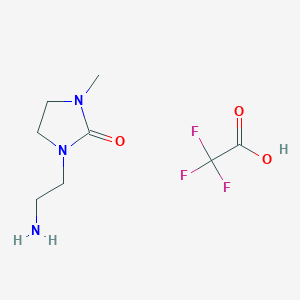
![7-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2988259.png)
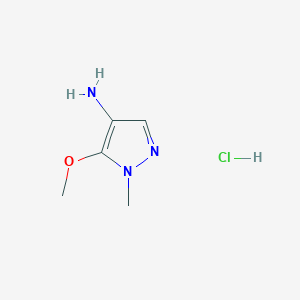
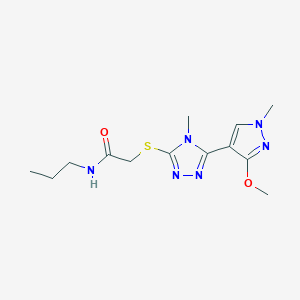
![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2988266.png)
![(4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2988268.png)
![2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2988269.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988270.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2988272.png)
